tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate
Overview
Description
“tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate” is a chemical compound. It appears in compositions and methods for treating cdk4/6-mediated cancer .
Chemical Reactions Analysis
The specific chemical reactions involving “tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate” are not mentioned in the available resources .
Physical And Chemical Properties Analysis
The physical and chemical properties of “tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate” are not directly available in the resources .
Scientific Research Applications
Synthesis and Derivative Formation
Tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate is a chemical compound that has been utilized in various synthetic processes to create a wide array of derivatives with potential applications in pharmaceuticals and materials science. A novel approach involving tert-butyl 2-(1-oxoisoindolin-2-yl)acetate derivatives selectively alkylated with propargyl bromide, followed by click chemistry, led to the synthesis of N-isoindolinyl-1,2,3-triazolylalanine derivatives, highlighting its versatility in creating unnatural amino acid derivatives (Patil & Luzzio, 2017).
Continuous Flow Synthesis
The first one-step, continuous flow synthesis of pyrrole-3-carboxylic acids directly from tert-butyl acetoacetates demonstrates the compound's role in facilitating streamlined synthesis processes. This method, which utilizes the HBr generated as a byproduct to hydrolyze t-butyl esters in situ, showcases the compound's utility in the synthesis of complex molecules like CB1 inverse agonists (Herath & Cosford, 2010).
Cascade Reactions
In a detailed study on cascade reactions, tert-butyl 2-(7-bromo-3-tert-butyl-8-R-4-oxopyrazolo[5,1-c][1,2,4]triazin-1(4H)-yl)acetates underwent rapid cascade reactions with alkyl lithiums to form tert-butyl 7-amino-3-tert-butyl-8-R-2-oxo-1,2-dihydropyrrolo[1,2-b][1,2,4]triazine-6-carboxylates, indicating the compound's potential in creating novel pyrrolo[1,2-b][1,2,4]triazine derivatives (Ivanov, 2020).
Enabling Access to Novel Inhibitors
Tert-butyl 3-cyano-3-cyclopropyl-2-oxopyrrolidine-4-carboxylates, synthesized from tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate, have shown their utility in accessing novel macrocyclic Tyk2 inhibitors. This highlights the compound's role in the development of potential therapeutic agents (Sasaki et al., 2020).
Modulation of Genotoxicity
In a unique application, derivatives of tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate have been investigated for their role in modulating genotoxicity. Studies have shown that certain derivatives can reduce the level of DNA damage induced by other compounds, indicating potential applications in reducing genotoxic effects (Skolimowski et al., 2010).
Safety And Hazards
Future Directions
properties
IUPAC Name |
tert-butyl 2-(3-oxo-1,2-dihydroisoindol-4-yl)pyrrole-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3/c1-17(2,3)22-16(21)19-9-5-8-13(19)12-7-4-6-11-10-18-15(20)14(11)12/h4-9H,10H2,1-3H3,(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QELZOHKRDXZRSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=CC=C1C2=CC=CC3=C2C(=O)NC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50586586 | |
Record name | tert-Butyl 2-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl 2-(3-oxoisoindolin-4-yl)-1H-pyrrole-1-carboxylate | |
CAS RN |
935269-07-1 | |
Record name | tert-Butyl 2-(3-oxo-2,3-dihydro-1H-isoindol-4-yl)-1H-pyrrole-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50586586 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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